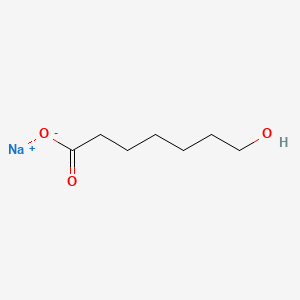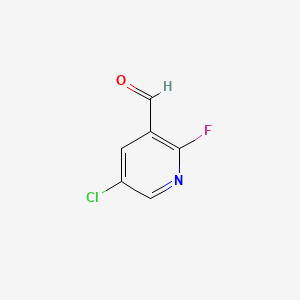
Sodium 7-hydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-hydroxyheptanoate is a sodium salt of 7-hydroxyheptanoic acid. This compound is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by microorganisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxyheptanoate can be synthesized through the biotransformation of specific substrates by marine bacteria under controlled conditions. For instance, the production of polyhydroxyalkanoates, including 7-hydroxyheptanoate, can be achieved by regulating anaerobic conditions and controlling the dissolved oxygen concentration .
Industrial Production Methods: Industrial production of this compound involves the use of marine bacteria such as Vibrio sp. strain KN01. These bacteria can utilize various carbon sources, including soybean oil, to produce polyhydroxyalkanoates under aerobic and anaerobic conditions. The production process is optimized by limiting the amount of dissolved oxygen to enhance the yield .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 7-hydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 7-hydroxyheptanoate, such as esters, ethers, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 7-hydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various biodegradable polymers and copolymers.
Biology: The compound is studied for its role in microbial metabolism and its potential as a carbon source for bacterial growth.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Industry: It is used in the production of eco-friendly bioplastics and other sustainable materials
Wirkmechanismus
The mechanism of action of sodium 7-hydroxyheptanoate involves its incorporation into microbial metabolic pathways. The compound is metabolized by bacteria to produce polyhydroxyalkanoates, which serve as intracellular storage materials of carbon and energy. The regulation of the beta-oxidation pathway and dissolved oxygen concentration plays a crucial role in controlling the biosynthesis of these polymers .
Vergleich Mit ähnlichen Verbindungen
- Poly(3-hydroxybutyrate) (PHB)
- Poly(3-hydroxyvalerate) (PHV)
- Poly(3-hydroxyoctanoate) (PHO)
- Poly(3-hydroxynonanoate) (PHN)
Comparison: Sodium 7-hydroxyheptanoate is unique due to its medium-chain length and specific hydroxyl group position, which confer distinct properties compared to other polyhydroxyalkanoates. For instance, poly(3-hydroxybutyrate) is a short-chain-length polyhydroxyalkanoate, while this compound belongs to the medium-chain-length category. This difference in chain length and structure affects the physical and chemical properties of the resulting polymers, making this compound suitable for specific applications .
Eigenschaften
IUPAC Name |
sodium;7-hydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPBZJXIFDPU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












